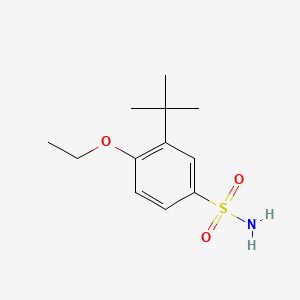

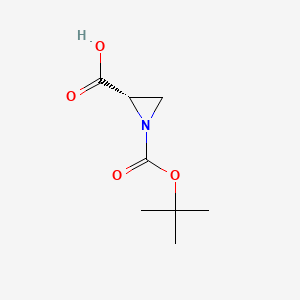

(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chiral N-tert-butylsulfinyl vinyl aziridine ligands, derived from readily available (R)-tert-butanesulfinamide, demonstrates the utility of these compounds in asymmetric catalysis. These ligands have been successfully applied in the rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to cyclic enones, achieving high yields and excellent enantioselectivities (Qian Chen et al., 2013). A scalable and stereoselective synthesis of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid derivatives has also been described, highlighting the importance of controlling stereoselectivity in key steps of the synthesis (Wang Gan et al., 2013).

Molecular Structure Analysis

The crystal and molecular structure of this compound derivatives have been explored through X-ray analysis, revealing insights into their conformation and the influence of hydrogen bonding on their molecular arrangement (M. Cetina et al., 2003).

Chemical Reactions and Properties

The compound's reactivity has been demonstrated in various chemical reactions, including the regioselective addition of rhodium(II) carbenoids to 2H-azirine-2-carbaldimines, leading to the efficient synthesis of 1,2-dihydropyrimidines. This process showcases the regioselectivity and potential for generating diverse heterocyclic structures (M. Novikov et al., 2017).

Scientific Research Applications

Synthesis and Radiopharmaceutical Applications

One significant application involves the synthesis of labeled amino acids via ring-opening of aziridine-2-carboxylates. For instance, N-(tert-butoxycarbonyl)aziridine-2-isopropyl carboxylate undergoes ring-opening with [11C]cyanide, leading to protected β-cyanoalanine, which can then be transformed into labeled asparagine or aspartic acid. This method offers a direct route to produce labeled compounds for radiopharmaceutical applications, demonstrating high radiochemical yield and purity (Gillings & Gee, 2001).

Peptide Synthesis

The compound also finds use in the synthesis of dipeptide 4-nitroanilides, incorporating non-proteinogenic amino acids. The methodology employs tert-butyloxycarbonyl amino acid 4-nitroanilides, extended to dipeptide nitroanilides, facilitating the creation of complex peptide structures which are valuable in biochemical studies (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Catalysis and Asymmetric Synthesis

In catalysis, chiral N-tert-butylsulfinyl vinyl aziridines, prepared from (R)-tert-butanesulfinamide, have been applied in rhodium-catalyzed asymmetric 1,4-addition reactions. This application underscores the role of aziridine derivatives in achieving high yields and excellent enantioselectivities in the synthesis of cyclic enones, showcasing their potential in asymmetric catalysis (Chen, Chen, Guo, & Xia, 2013).

Polymer Science

(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid plays a role in polymer science as well. The anionic polymerization of tert-butyl aziridine-1-carboxylate to form polyethyleneimine demonstrates the versatility of aziridine derivatives in synthesizing polymers with potential applications in material science (Giri, Chang, Mbarushimana, & Rupar, 2022).

Organic Synthesis

Moreover, aziridine derivatives have been explored in the context of organic synthesis, particularly in the construction of complex molecular frameworks. For example, the scalable synthesis of azabicyclohexane derivatives highlights the utility of aziridine-based methodologies in efficiently constructing cyclic compounds with precise stereocontrol, which are valuable in medicinal chemistry and natural product synthesis (Gan et al., 2013).

properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-4-5(9)6(10)11/h5H,4H2,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJKDYRGASHUBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181212-91-9 |

Source

|

| Record name | 1-(1,1-Dimethylethyl) 1,2-aziridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181212-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1H-benzimidazol-2-yl)-5H-indolo[2,3-b]quinoxaline](/img/structure/B1170853.png)

![1-(5H-indolo[2,3-b]quinoxalin-5-yl)-2-propanol](/img/structure/B1170854.png)